![molecular formula C16H16ClN5O3S B3010748 5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide CAS No. 2380088-23-1](/img/structure/B3010748.png)

5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .Molecular Structure Analysis

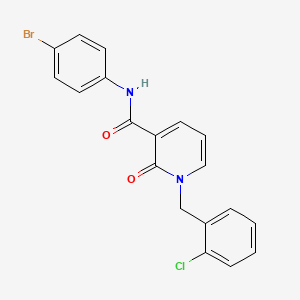

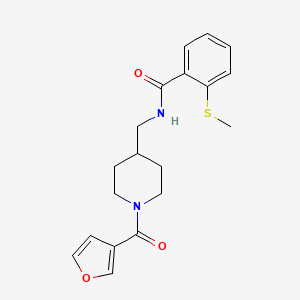

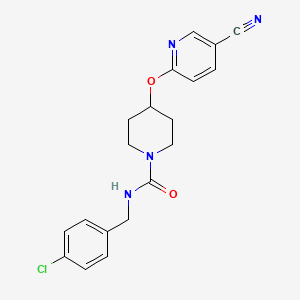

The molecular structure of this compound is characterized by the presence of an azetidinone ring, which is a four-membered cyclic amide . This ring is substituted with a 3-cyanopyrazin-2-yl group at the 1-position and a 5-chloro-2-methoxy-N-methylbenzenesulfonamide group at the 3-position.Scientific Research Applications

Antiviral Properties

Research has highlighted the potential antiviral properties of related sulfonamide compounds. For instance, derivatives of benzenesulfonamide have been synthesized and tested for anti-HIV activity. A specific derivative exhibited notable anti-HIV-1 activity, suggesting a structure-activity relationship that could be beneficial in drug development (Brzozowski & Sa̧czewski, 2007).

Antifungal and Antibacterial Effects

The antifungal and antibacterial effects of sulfonamide compounds have been a subject of interest. Novel azetidin-2-ones, structurally related to benzenesulfonamides, have shown potent antifungal activity against specific fungal strains, indicating their potential use in combating fungal infections (Gupta & Halve, 2015). Moreover, other studies have synthesized and evaluated sulfonamides for their antimicrobial efficacy against various bacteria and fungi, presenting them as promising candidates for new antimicrobial agents (Krátký et al., 2012).

Photodynamic Therapy Applications

Certain sulfonamide derivatives have been evaluated for their role in photodynamic therapy, especially in cancer treatment. Research has shown that new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives have been increasingly studied for their potential in preventing HIV-1 infection. These small molecular antagonists show promise as targeting preparations in the prevention of HIV-1, demonstrating the versatility of sulfonamide compounds in addressing a range of viral infections (De-ju, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which halt the cell cycle to allow for DNA repair.

Mode of Action

The compound interacts with the Chk1 enzyme by binding to its active site This interaction inhibits the enzyme’s activity, thereby affecting the cell cycle regulation

properties

IUPAC Name |

5-chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O3S/c1-21(26(23,24)15-7-11(17)3-4-14(15)25-2)12-9-22(10-12)16-13(8-18)19-5-6-20-16/h3-7,12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSQLQUKROCZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)